molecular formula C24H17ClFNO3S B11646122 (5Z)-3-(4-chlorobenzyl)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione

(5Z)-3-(4-chlorobenzyl)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione

Cat. No.: B11646122
M. Wt: 453.9 g/mol
InChI Key: OPOLDBRDDYVWJO-XKZIYDEJSA-N
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Description

(5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound with significant potential in various scientific fields This compound features a thiazolidine-2,4-dione core, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzylamine with 4-fluorobenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with thioacetic acid under acidic conditions to yield the thiazolidine-2,4-dione core.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and purity. This often involves the use of automated reactors and continuous flow systems to ensure consistent reaction conditions. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions are common, especially involving the chlorine and fluorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium iodide in acetone.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of iodinated derivatives.

Scientific Research Applications

(5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, which is crucial in pathways related to inflammation and cancer. The presence of the thiazolidine-2,4-dione core allows it to interact with various proteins, altering their function and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Similar in having halogenated aromatic rings.

    Steviol glycoside: Shares structural complexity and biological activity.

    DDT: Similar in having halogenated aromatic rings and industrial significance.

Uniqueness

(5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE is unique due to its combination of a thiazolidine-2,4-dione core with both chlorophenyl and fluorophenyl groups, which imparts distinct chemical reactivity and biological activity not commonly found in other compounds.

Properties

Molecular Formula

C24H17ClFNO3S

Molecular Weight

453.9 g/mol

IUPAC Name

(5Z)-3-[(4-chlorophenyl)methyl]-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C24H17ClFNO3S/c25-19-7-1-17(2-8-19)14-27-23(28)22(31-24(27)29)13-16-5-11-21(12-6-16)30-15-18-3-9-20(26)10-4-18/h1-13H,14-15H2/b22-13-

InChI Key

OPOLDBRDDYVWJO-XKZIYDEJSA-N

Isomeric SMILES

C1=CC(=CC=C1CN2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)F)/SC2=O)Cl

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)F)SC2=O)Cl

Origin of Product

United States

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